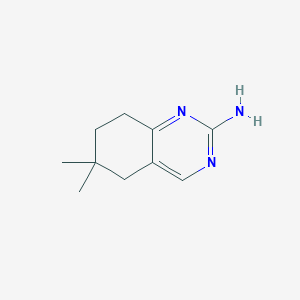
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
説明
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinazolines, which are characterized by their bicyclic structure. The specific structure of this compound contributes to its unique biological properties.
Research indicates that tetrahydroquinazoline derivatives can interact with various biological targets, influencing numerous physiological processes. The mechanisms of action include:
- Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to disrupt microtubule formation in cancer cells. This disruption leads to apoptosis and cell cycle arrest .
- Antiviral Activity : Some studies have reported antiviral properties against Hepatitis C Virus (HCV), demonstrating the compound's ability to reduce viral load in infected patients .
- Selectivity for Tumor Cells : The compound exhibits a high selectivity for tumor cells compared to normal cells, which is crucial for minimizing side effects in cancer therapy .
Cytotoxicity
In vitro studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The cytotoxicity is often measured using MTT assays to determine the half-maximal inhibitory concentration (IC50):
Mechanistic Insights
The compound's mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. It has been shown to activate caspases and disrupt mitochondrial membrane potential in treated cells .
Case Studies
- Antiviral Efficacy : A clinical study involving patients with chronic HCV infection showed that treatment with a derivative containing the tetrahydroquinazoline scaffold resulted in undetectable HCV RNA levels in a significant proportion of participants after 15 days .
- Cancer Treatment : In a series of experiments on human cancer cell lines, the compound was found to induce significant morphological changes indicative of apoptosis and microtubule disruption similar to known chemotherapeutic agents like combretastatin A-4 .
Pharmacokinetics
The pharmacokinetic profile of tetrahydroquinazolines suggests good oral bioavailability and distribution across tissues. Studies indicate that these compounds can penetrate cellular membranes effectively due to their lipophilic nature.
特性
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2)4-3-8-7(5-10)6-12-9(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOYTYYLRFKVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NC(=NC=C2C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















